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molecular formula C15H12O B089108 Dibenzosuberenol CAS No. 10354-00-4

Dibenzosuberenol

Cat. No. B089108
M. Wt: 208.25 g/mol
InChI Key: SRIISEYIFDTFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03965181

Procedure details

In this preparation a solution containing 1.5 grams of sodium borohydride in 30 ml. of water containing 1.5 ml. of 3N aqueous sodium hydroxide is added to a solution containing 15.0 g. of dibenzo[a,d]cyclohepten-5-one in 200 ml. of methanol at room temperature, with stirring. The resulting mixture is stirred for 45 minutes and then an additional 0.5 g. of borohydride in 10 ml. of water is added and the mixture stirred at room temperatue for 60 hours. The reaction mixture is then cooled in an ice water bath while 300 ml. of water is slowly added with stirring. The resulting precipitate is collected by filtration and washed repeatedly with water and dried under vacuum affording a residue of 5H-dibenzo[a,d]cyclohepten-5-ol, which is sufficiently pure to use as starting material for subsequent preparations.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[OH-].[Na+].[CH:5]1[C:15]2[CH:14]=[CH:13][C:12]3[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=3[C:10](=[O:20])[C:9]=2[CH:8]=[CH:7][CH:6]=1.[BH4-]>O.CO>[CH:16]1[C:12]2[CH:13]=[CH:14][C:15]3[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=3[CH:10]([OH:20])[C:11]=2[CH:19]=[CH:18][CH:17]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=C(C=CC21)C=CC=C3)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
1.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this preparation a solution
ADDITION
Type
ADDITION
Details
containing 15.0 g
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperatue for 60 hours
Duration
60 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled in an ice water bath while 300 ml
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed repeatedly with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1=CC=CC=2C(C3=C(C=CC21)C=CC=C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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